- Ring opening/closure reactions of novel diheteroarylethenes derivatives. Solvent effectsJournal of Physical Organic Chemistry, 2012, 25(11), 925-932,
Cas no 90560-10-4 (6-methoxy-1-benzothiophene)
6-methoxy-1-benzothiophene structure
6-methoxy-1-benzothiophene Properties
Names and Identifiers
-
- 6-Methoxybenzo[b]thiophene
- 6-Methoxy-1-benzothiophene
- 6-Methoxybenzo(b)thiophene
- BENZO[B]THIOPHENE, 6-METHOXY-
- 6-methoxy-benzo[b]thiophene
- Benzo[b]thiophene,6-methoxy-
- AK109893
- zlchem 184
- 6-Methoxybenzothiophene
- 6-Methoxy-benzothiophene
- 6-methoxybenzo[b]-thiophene
- 6-Methoxy -benzo[b]thiophene
- 1-benzothien-6-yl methyl ether
- 6-(methyloxy)-1-benzothiophene
- ZLB0175
- WGDVDMKNSDCNGB-UHFFFAOYSA-N
- BCP31108
- CM0075
- 5075AC
- A
- 6-Methoxybenzo[b]thiophene (ACI)
- 6-Methoxythianaphthene
- SY122383
- DB-032186
- CS-B0373
- SCHEMBL155194
- SB22884
- 6-Methoxy-1-benzothiophene;Benzo[b]thiophene, 6-methoxy-
- Benzo[b]thiophene, 6-methoxy-
- DTXSID70545514
- 90560-10-4
- MFCD13181215
- GS-6187
- AKOS016009085
- +Expand
-
- MFCD13181215
- WGDVDMKNSDCNGB-UHFFFAOYSA-N
- 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
- O(C)C1C=C2C(C=CS2)=CC=1
Computed Properties
- 164.02958605g/mol
- 0
- 2
- 1
- 164.02958605g/mol
- 11
- 138
- 0
- 0
- 0
- 0
- 0
- 1
- 2.9
- 37.5
Experimental Properties
- 268.874°C at 760 mmHg
6-methoxy-1-benzothiophene Price
6-methoxy-1-benzothiophene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
Reference
- Photokinetics of two novel photochromic diarylethenes derived from benzothiopheneInternational Journal of Chemical Kinetics, 2012, 44(11), 736-744,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Solvents: Chlorobenzene
1.2 Solvents: Chlorobenzene
Reference
- Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenesBioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Full Color Light Responsive Diarylethene Inks for Reusable PaperAdvanced Functional Materials, 2016, 26(29), 5230-5238,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
Reference
- Certain applications of heteroatom directed ortho-metalation in sulfur heterocyclesARKIVOC (Gainesville, 2003, (9), 158-173,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol ; 1 h, reflux; 12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
- Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiopheneTetrahedron, 2003, 59(26), 4767-4774,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Methanol , Dimethylformamide ; 5 h, 110 °C
Reference
- Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with OrganoboranesOrganic Letters, 2021, 23(3), 896-901,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Chlorobenzene ; overnight, reflux; reflux → rt
Reference
- Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) InhibitorsJournal of Medicinal Chemistry, 2018, 61(20), 9085-9104,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 25 - 30 °C
Reference
- Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C-H Activation StrategyOrganic Process Research & Development, 2020, 24(8), 1405-1419,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol , Dimethylformamide ; 7 h, 110 °C
Reference
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and ApplicationsAngewandte Chemie, 2022, 61(35),,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt
Reference
- Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agentsBioorganic Chemistry, 2021, 112,,
6-methoxy-1-benzothiophene Raw materials
- 3-Methoxybenzenethiol
- 6-bromo-1-benzothiophene
- 2-Bromo-1,1-diethoxyethane
- 6-methoxybenzo[b]thiophen-3(2h)-one
- Benzamide,N,N-diethyl-4-methoxy-
- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
6-methoxy-1-benzothiophene Preparation Products
6-methoxy-1-benzothiophene Suppliers
Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier
(CAS:90560-10-4)
ZHAO JING LI
17558870519
sales02@chemsoon.com
6-methoxy-1-benzothiophene Related Literature
-
Irari Fouad,Zouhair Mechbal,Kathleen I. Chane-Ching,Alain Adenier,Fran?ois Maurel,Jean-Jacques Aaron,Petr Vodicka,Katerina Cernovska,Vaclav Kozmik,Jiri Svoboda J. Mater. Chem. 2004 14 1711
-
Sonsoles Martín-Santamaría,José-Juan Rodríguez,Sonia de Pascual-Teresa,Sandra Gordon,Martin Bengtsson,Ignacio Garrido-Laguna,Belén Rubio-Viqueira,Pedro P. López-Casas,Manuel Hidalgo,Beatriz de Pascual-Teresa,Ana Ramos Org. Biomol. Chem. 2008 6 3486
Recommended suppliers
Amadis Chemical Company Limited
(CAS:90560-10-4)6-methoxy-1-benzothiophene
99%/99%
5g/25g
438.0/1534.0